molecular formula C15H8N4O4 B10913663 5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10913663
M. Wt: 308.25 g/mol
InChI Key: RPIMVFIFEXJCOR-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a cyanopyrazolo[1,5-a]pyrimidine core, and a carboxylic acid group

Preparation Methods

The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Synthesis of the Cyanopyrazolo[1,5-a]pyrimidine Core: This can be achieved through the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions.

    Introduction of the Carboxylic Acid Group: The final step involves the functionalization of the cyanopyrazolo[1,5-a]pyrimidine core with a carboxylic acid group, often through carboxylation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the cyanopyrazolo[1,5-a]pyrimidine core.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens).

Scientific Research Applications

5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Chemical Biology: It is used as a probe to study biological pathways and interactions at the molecular level.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Pharmaceutical Industry: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

5-(1,3-Benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid can be compared with similar compounds such as:

    5-(1,3-Benzodioxol-5-yl)pentanoic acid: This compound shares the benzodioxole moiety but differs in its core structure and functional groups.

    3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another compound with a benzodioxole moiety, but with different substituents and core structure.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have a similar benzodioxole moiety but are fused with different heteroaryl groups.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H8N4O4

Molecular Weight

308.25 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C15H8N4O4/c16-5-9-6-17-19-11(15(20)21)4-10(18-14(9)19)8-1-2-12-13(3-8)23-7-22-12/h1-4,6H,7H2,(H,20,21)

InChI Key

RPIMVFIFEXJCOR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=NN4C(=C3)C(=O)O)C#N

Origin of Product

United States

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